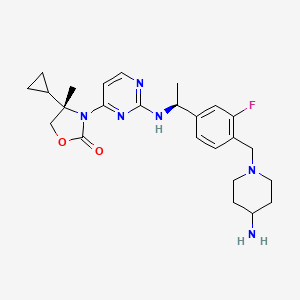

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorophenyl group, and an oxazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Researchers study its interactions with biological macromolecules to understand its potential as a drug candidate.

Medicine: It is investigated for its potential therapeutic effects, particularly in treating diseases like cancer and infectious diseases.

Industry: The compound’s unique properties make it useful in developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one stands out due to its unique combination of structural features. Similar compounds include:

- (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-chlorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

- (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-bromophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties .

Biological Activity

The compound (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one is a complex molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure–activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by a chiral center and includes a pyrimidine moiety, a cyclopropyl group, and an oxazolidinone structure. The synthesis typically involves multi-step organic reactions, including amination and cyclization processes. The detailed synthetic route has been documented in various studies, highlighting the importance of specific substituents in enhancing biological activity.

Table 1: Chemical Structure Overview

| Component | Description |

|---|---|

| Chiral Center | (S) configuration at the oxazolidinone position |

| Pyrimidine Moiety | Contributes to binding affinity |

| Cyclopropyl Group | Enhances lipophilicity and bioavailability |

| Aminopiperidine | Critical for interaction with biological targets |

Antimicrobial Properties

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial activity. The compound's structure allows it to inhibit protein synthesis by binding to the 50S ribosomal subunit, thereby preventing bacterial growth. Studies have reported minimum inhibitory concentrations (MICs) that demonstrate its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2.34 | |

| Escherichia coli | 1.17 | |

| Bacillus subtilis | 0.58 |

The mechanism of action primarily involves the inhibition of protein synthesis. The compound binds to the peptidyl transferase center of the ribosome, blocking the binding of aminoacyl-tRNA and halting translation. This mechanism is crucial for its antibacterial efficacy.

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications in the substituents on the piperidine and pyrimidine rings significantly affect its potency:

- Fluorine Substitution : Enhances binding affinity due to increased electron-withdrawing effects.

- Cyclopropyl Group : Improves metabolic stability and lipophilicity.

- Aminopiperidine Moiety : Essential for interaction with target enzymes.

Case Study 1: Antidiabetic Activity

A related study explored the potential of similar compounds as DPP-IV inhibitors, which play a critical role in glucose metabolism. The findings showed that modifications similar to those in this compound could lead to significant reductions in blood glucose levels in diabetic models.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, particularly against breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting potential use in cancer therapeutics.

Properties

Molecular Formula |

C25H33FN6O2 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(4S)-3-[2-[[(1S)-1-[4-[(4-aminopiperidin-1-yl)methyl]-3-fluorophenyl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-4-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C25H33FN6O2/c1-16(17-3-4-18(21(26)13-17)14-31-11-8-20(27)9-12-31)29-23-28-10-7-22(30-23)32-24(33)34-15-25(32,2)19-5-6-19/h3-4,7,10,13,16,19-20H,5-6,8-9,11-12,14-15,27H2,1-2H3,(H,28,29,30)/t16-,25+/m0/s1 |

InChI Key |

CFXVZZKUNLNHGU-IVCQMTBJSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)CN2CCC(CC2)N)F)NC3=NC=CC(=N3)N4C(=O)OC[C@]4(C)C5CC5 |

Canonical SMILES |

CC(C1=CC(=C(C=C1)CN2CCC(CC2)N)F)NC3=NC=CC(=N3)N4C(=O)OCC4(C)C5CC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.